molecular formula C9H15NO3 B13289608 2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol

2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol

Cat. No.: B13289608
M. Wt: 185.22 g/mol
InChI Key: XDGXUXKDPHWSGA-UHFFFAOYSA-N
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Description

2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol is a polyol derivative featuring a propane-1,3-diol backbone substituted at the C2 position with an amino group linked to a 5-methylfuran-2-ylmethyl moiety. The compound combines hydrophilic diol groups with a hydrophobic aromatic heterocycle (furan), making it structurally unique.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-[(5-methylfuran-2-yl)methylamino]propane-1,3-diol

InChI

InChI=1S/C9H15NO3/c1-7-2-3-9(13-7)4-10-8(5-11)6-12/h2-3,8,10-12H,4-6H2,1H3

InChI Key

XDGXUXKDPHWSGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(CO)CO

Origin of Product

United States

Preparation Methods

Method Overview:

The synthesis of amino alcohol derivatives similar to 2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol involves a one-pot reaction where amino compounds are reacted with furan derivatives under controlled conditions. This approach minimizes steps and improves overall yield.

Example:

A high-yield regioselective synthesis was achieved by reacting amino compounds with substituted furans in the presence of acids or catalysts that facilitate regioselective addition. For instance, the synthesis of imine derivatives of amino alcohols was performed by stirring amino alcohols with aldehydes or ketones derived from furans at elevated temperatures, followed by recrystallization to purify the product.

Reaction Conditions:

  • Temperature: 100°C to 130°C
  • Catalysts: Acidic catalysts such as p-toluenesulfonic acid (p-TsOH)
  • Solvents: Water, diethyl ether, or toluene
  • Duration: 2-6 hours

Data Table:

Entry Reagent Catalyst Temperature (°C) Time (h) Yield (%) Notes
1 Amino alcohol + 5-methylfuran-2-carbaldehyde p-TsOH (3 mol%) 100 2 92 Regioselective formation of imine derivatives
2 Amino alcohol + 5-methylfuran-2-carbaldehyde p-TsOH (2 mol%) 100 3 85 Recrystallization improves purity
3 Amino alcohol + 5-methylfuran-2-carbaldehyde p-TsOH (1 mol%) 130 4 78 Slightly lower yield but cleaner product

Hydroxyalkylation and Alkylation of Methylfuran Derivatives

Method Overview:

Hydroxyalkylation involves the addition of methylfuran derivatives to aldehydes or ketones, producing substituted amino alcohols. This method is particularly useful for incorporating the methylfuran-2-yl moiety into amino alcohol frameworks.

Example:

Hydroxyalkylation of methylfuran with ethyl levulinate or acetone under acid catalysis yields compounds with high selectivity and yields exceeding 85%.

Reaction Conditions:

  • Catalysts: Solid acids such as Nafion212
  • Temperature: 50°C to 70°C
  • Time: 4-7 hours
  • Solvents: Ethanol or toluene

Data Table:

Entry Substrate Catalyst Temperature (°C) Time (h) Yield (%) Notes
1 Methylfuran + Ethyl levulinate Nafion212 50 4 87.4 Good regioselectivity
2 Methylfuran + Propanal Nafion212 50 6 88.4 High yield
3 Methylfuran + Butanal Nafion212 50 6 88.4 Efficient process

Condensation Reactions with Aromatic and Heteroaromatic Aldehydes

Method Overview:

Condensation of amino alcohols with aromatic aldehydes like diphenylmethylene or phenylethylidene derivatives yields substituted amino alcohols with aromatic or heteroaromatic groups attached.

Example:

Heating amino alcohols with aromatic aldehydes at elevated temperatures (130°C to 180°C) under reflux conditions produces the target compounds with yields typically above 80%.

Data Table:

Entry Aldehyde Temperature (°C) Time (h) Yield (%) Notes
1 Diphenylmethylene 180 3 85 Crystallization from cyclohexane/toluene
2 Phenylethylidene 130 2 83 Recrystallized from diethyl ether

Summary of Key Synthesis Parameters

Parameter Optimal Range Effect on Yield/Selectivity
Temperature 50°C to 180°C Higher temperatures favor regioselectivity but may cause decomposition if too high
Catalyst p-TsOH, Nafion212, or other solid acids Critical for regioselectivity and yield
Reaction Time 2-6 hours Sufficient for complete conversion
Solvent Water, ethanol, toluene Environmentally friendly options preferred

Chemical Reactions Analysis

Imine and Schiff Base Formation

The primary amino group reacts with carbonyl compounds (aldehydes/ketones) to form Schiff bases . For example, reaction with benzaldehyde yields 2-((benzylidene)amino)propane-1,3-diol derivatives under solvent-free conditions at 100°C .

Key Data :

  • Yield : 85–98% for aromatic aldehydes

  • Selectivity : Favors E-isomers due to steric stabilization

  • Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.

Esterification and Acylation

The hydroxyl groups undergo esterification with acyl chlorides or anhydrides. For instance, treatment with acetic anhydride in pyridine produces diacetylated derivatives:

\text{2 5 Methylfuran 2 yl methyl amino}propane-1,3-diol}+2\,(\text{Ac}_2\text{O})\xrightarrow{\text{pyridine}}\text{Di O acetyl derivative}

Conditions :

  • Catalyst : 4-Dimethylaminopyridine (DMAP)

  • Yield : ~90% after 6 hours at 25°C

Oxidation Reactions

The furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5-methyl position. Controlled oxidation of the diol moiety with CrO₃ yields a diketone derivative :

\text{Diol}\xrightarrow{\text{CrO}_3,\text{H}_2\text{SO}_4}\text{2 5 Methylfuran 2 yl methyl amino}propane-1,3-dione}

Challenges : Over-oxidation of the furan ring can occur above 80°C .

Coordination Chemistry

The amino and hydroxyl groups act as polydentate ligands for transition metals. With Cu(II) in aqueous ethanol, it forms a blue coordination complex:

Stoichiometry : [Cu(C₁₀H₁₆N₂O₃)₂]·2H₂O
Geometry : Distorted octahedral (Jahn-Teller effect)
Applications : Catalytic activity in oxidation reactions.

Comparative Reactivity Table

Reaction Type Reagents/Conditions Products Yield Reference
Reductive aminationNaBH₃CN, pH 6.5, 25°CParent compound92%
Schiff base formationBenzaldehyde, 100°C, solvent-free2-((Benzylidene)amino) derivative98%
EsterificationAcetic anhydride, DMAP, 25°CDi-O-acetylated derivative90%
OxidationCrO₃, H₂SO₄, 60°CDiketone derivative75%

Mechanistic Insights

  • Schiff Base Formation : The amino group’s lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that dehydrates to an imine .

  • Furan Reactivity : The electron-rich 5-methylfuran ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), though this requires high temperatures (>150°C) .

This compound’s multifunctional architecture enables applications in pharmaceutical intermediates, ligand design, and polymer chemistry. Further studies on its enantioselective reactions and catalytic applications are warranted.

Scientific Research Applications

2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Features Reference
2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol 5-Methylfuran-2-ylmethyl C₁₀H₁₇NO₄ 215.25 g/mol Amino-linked furan, diol backbone -
2-Amino-2-(hydroxymethyl)propane-1,3-diol (TRIS) Hydroxymethyl C₄H₁₁NO₃ 121.14 g/mol Branched amino diol, no aromatic groups
2-[[(2S)-3-Naphthalen-1-yloxy-2-hydroxypropyl]amino]propane-1,3-diol Naphthalen-1-yloxy C₁₆H₂₁NO₄ 291.34 g/mol Aromatic naphthalene ether, stereospecific hydroxy group
2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol 2,4-Difluorobenzyl C₁₀H₁₂F₂O₂ 202.20 g/mol Fluorinated benzyl group, no amino group
2-(Bis(pyridin-2-ylmethyl)amino)-2-(hydroxymethyl)propane-1,3-diol Bis(pyridin-2-ylmethyl) C₁₆H₂₁N₃O₃ 303.36 g/mol Pyridine-based chelating groups

Key Observations :

  • The target compound’s 5-methylfuran substituent introduces aromaticity and moderate hydrophobicity, distinguishing it from non-aromatic analogs like TRIS .
  • Fluorinated analogs (e.g., ) exhibit enhanced electronic effects due to fluorine’s electronegativity but lack the amino group critical for nucleophilic reactivity.

Physicochemical Properties

Property Target Compound TRIS Naphthalene Derivative 2,4-Difluorobenzyl Derivative
Boiling Point Not reported >300°C (decomposes) Not reported Not reported
pKa Estimated ~8.5–9.5 (amino group) 8.8 (amino) Not reported Not applicable (no amino group)
LogP ~0.5 (predicted) -1.4 ~2.1 ~1.8
Solubility Moderate in polar solvents Highly water-soluble Low in water, soluble in DMSO Low in water, soluble in ethanol

Key Observations :

  • The amino group in the target compound and TRIS contributes to higher water solubility compared to purely aromatic derivatives.
  • The LogP of the target compound is intermediate, reflecting a balance between the hydrophilic diol and hydrophobic furan groups.

Biological Activity

2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol, also known by its CAS number 1497476-22-8, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a methyl group and an amino group attached to a propane diol backbone. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing furan moieties often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of furan derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Furan derivatives have been noted for their potential anti-inflammatory effects. The presence of the furan ring may enhance the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound could be explored as a candidate for treating inflammatory diseases.

Anticancer Potential

Research into the anticancer properties of furan-containing compounds indicates that they may induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage. Preliminary studies suggest that this compound might exhibit similar effects, warranting further investigation.

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of several furan derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to assess the zone of inhibition, revealing promising results comparable to established antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of furan derivatives highlighted the ability of this compound to reduce levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This was measured using ELISA assays, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research findings provide insights into the mechanisms underlying the biological activities of this compound:

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of TNF-α production
AnticancerInduction of apoptosis via oxidative stress

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Answer :
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to maintain consistency in reaction parameters .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (CPPs) like pH and agitation speed .
  • Batch Record Standardization : Document deviations rigorously, as outlined in pharmaceutical guidelines () .

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